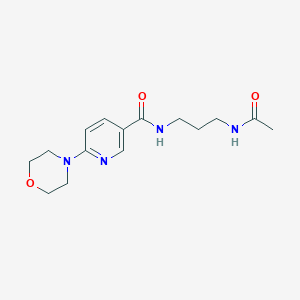![molecular formula C13H15N3O2 B7498302 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione, also known as BMMD, is a pyrimidine derivative that has gained attention in the scientific community due to its potential use in cancer treatment. This compound has been shown to have significant anti-cancer properties and is currently being studied for its mechanism of action and potential applications in cancer therapy.
作用机制
The exact mechanism of action of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has also been shown to inhibit the activity of dihydrofolate reductase, another enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of thymidylate synthase and dihydrofolate reductase. 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has also been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione for lab experiments is its ability to inhibit the growth of cancer cells, making it a valuable tool for cancer research. Additionally, 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione. Additionally, further studies are needed to fully understand the mechanism of action of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione and its potential use in combination with other anti-cancer drugs. Finally, research is needed to explore the potential use of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione in the treatment of other diseases, such as inflammatory disorders.
合成方法
The synthesis of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione involves the reaction of benzylamine with cytosine, followed by the addition of methyl iodide and sodium hydroxide. The resulting compound is then purified through a series of chemical reactions to yield pure 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione. This synthesis method has been optimized and is now widely used in the production of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione for research purposes.
科学研究应用
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has also been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer treatment. Additionally, 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been studied for its potential use in combination with other anti-cancer drugs to enhance their effectiveness.
属性
IUPAC Name |
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(9-10-6-4-3-5-7-10)11-8-12(17)16(2)13(18)14-11/h3-8H,9H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIQRUZSZHNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)

![N-[2-[(dimethylamino)methyl]phenyl]-2-methylpropanamide](/img/structure/B7498259.png)

![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)

![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)